molecular formula C19H25FN2O B14017955 N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide CAS No. 71458-52-1

N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide

Cat. No.: B14017955
CAS No.: 71458-52-1
M. Wt: 316.4 g/mol
InChI Key: KXINDUXQGRRFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . This compound, in particular, features a fluorophenyl group and an aminoethyl chain attached to the adamantane core, which imparts specific chemical and biological properties.

Preparation Methods

The synthesis of N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide can be achieved through various synthetic routes. One common method involves the alkylation of adamantane derivatives with appropriate reagents. For instance, the reaction of 1-adamantylamine with 4-fluorobenzyl chloride under basic conditions can yield the desired product . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-[2-[(4-Fluorophenyl)amino]ethyl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

These compounds share the adamantane core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

71458-52-1

Molecular Formula

C19H25FN2O

Molecular Weight

316.4 g/mol

IUPAC Name

N-[2-(4-fluoroanilino)ethyl]adamantane-1-carboxamide

InChI

InChI=1S/C19H25FN2O/c20-16-1-3-17(4-2-16)21-5-6-22-18(23)19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15,21H,5-12H2,(H,22,23)

InChI Key

KXINDUXQGRRFAG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.